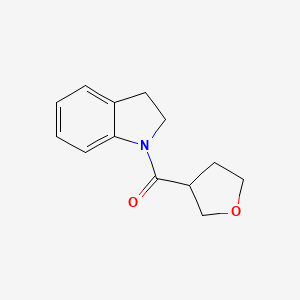
1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention in various fields of research and industry This compound features an oxolane (tetrahydrofuran) ring and a carbonyl group attached to a dihydroindole structure
Métodos De Preparación
The synthesis of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole typically involves several steps, starting with the preparation of the oxolane ring and the dihydroindole core. Common synthetic routes include:
Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of 1,4-diols or by using tetrahydrofuran as a starting material.
Dihydroindole Core Synthesis: The dihydroindole core can be prepared via the reduction of indole derivatives or through cyclization reactions involving aniline derivatives.
Coupling Reactions: The final step involves coupling the oxolane ring with the dihydroindole core using reagents such as acyl chlorides or anhydrides under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane or dihydroindole rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Aplicaciones Científicas De Investigación
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biological studies, helping to investigate biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(Oxolane-3-carbonyl)piperidine: This compound features a piperidine ring instead of a dihydroindole ring, leading to different chemical and biological properties.
1-(Oxolane-3-carbonyl)piperazine: This compound contains a piperazine ring, which may result in distinct interactions and applications compared to the dihydroindole derivative.
1-(Oxolane-3-carbonyl)morpholine:
The uniqueness of this compound lies in its specific combination of the oxolane ring and dihydroindole core, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGFSUWMZOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














